

What are the physical and chemical properties of Ethyl 2,4-dihydroxyphenylacetate?

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Ethyl 2,4-dihydroxyphenylacetate**

Cat. No.: **B143354**

[Get Quote](#)

Ethyl 2,4-dihydroxyphenylacetate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2,4-dihydroxyphenylacetate is a phenolic compound naturally occurring in the plant species *Diploclisia glaucescens*. As a member of the dihydroxyphenylacetate class, it holds potential for investigation in various research and drug development applications. This technical guide provides a summary of the known physical and chemical properties of **Ethyl 2,4-dihydroxyphenylacetate**, alongside predicted data based on analogous compounds. It also outlines general experimental protocols for the synthesis and purification of similar phenolic esters and discusses potential biological activities and signaling pathways associated with this class of molecules. Due to the limited availability of direct experimental data for this specific compound, this guide serves as a foundational resource to inform future research endeavors.

Chemical and Physical Properties

Direct experimental data for the physical properties of **Ethyl 2,4-dihydroxyphenylacetate** is limited in publicly accessible databases. The following tables summarize the known identifiers and predicted physicochemical properties.

Identification

Property	Value	Source
Chemical Name	Ethyl 2,4-dihydroxyphenylacetate	-
CAS Number	67828-62-0	[1] [2]
Molecular Formula	C ₁₀ H ₁₂ O ₄	[1]
Molecular Weight	196.20 g/mol	[1]
Synonyms	Ethyl 2-(2,4-dihydroxyphenyl)acetate, Benzeneacetic acid, 2,4-dihydroxy-, ethyl ester	[2]
Natural Source	Diploclisia glaucescens	-

Predicted Physicochemical Properties

The following properties have been predicted using computational models due to the absence of comprehensive experimental data.

Property	Predicted Value	Notes
Boiling Point	346.2 ± 11.0 °C	Predicted
Density	1.260 ± 0.06 g/cm ³	Predicted
pKa	9.51 ± 0.35	Predicted
LogP	1.134	Estimated

Appearance: Off-white to light yellow powder has been noted by some suppliers.

Solubility: While specific solubility data is unavailable, as a phenolic ester, it is expected to be soluble in polar organic solvents such as ethanol, methanol, acetone, and ethyl acetate, with limited solubility in water and nonpolar solvents like hexane.

Spectroscopic Data (Predicted)

No experimental spectra for **Ethyl 2,4-dihydroxyphenylacetate** are readily available. The following are predicted spectral characteristics based on the analysis of its chemical structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)

- Aromatic Protons: Signals expected in the range of 6.0-7.5 ppm, showing coupling patterns characteristic of a 1,2,4-trisubstituted benzene ring.
- Methylene Protons (-CH₂-): A singlet is expected around 3.5-4.0 ppm for the methylene group adjacent to the carbonyl and aromatic ring.
- Ethyl Ester Protons (-OCH₂CH₃): A quartet around 4.1-4.3 ppm for the -OCH₂- group and a triplet around 1.2-1.4 ppm for the -CH₃ group.
- Hydroxyl Protons (-OH): Two broad singlets, which may appear at various chemical shifts depending on the solvent and concentration, are expected for the two phenolic hydroxyl groups.

¹³C NMR Spectroscopy (Predicted)

- Carbonyl Carbon (C=O): A signal is anticipated in the region of 170-175 ppm.
- Aromatic Carbons: Six signals are expected in the aromatic region (100-160 ppm). The carbons bearing the hydroxyl groups will be shifted downfield.
- Methylene Carbon (-CH₂-): A signal around 40-45 ppm is predicted for the methylene carbon.
- Ethyl Ester Carbons (-OCH₂CH₃): A signal for the -OCH₂- carbon is expected around 60-65 ppm, and a signal for the -CH₃ carbon around 14-15 ppm.

Infrared (IR) Spectroscopy (Predicted)

- O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the phenolic hydroxyl groups.

- C-H Stretching (Aromatic and Aliphatic): Signals in the range of 2850-3100 cm^{-1} .
- C=O Stretching (Ester): A strong, sharp absorption band around 1715-1735 cm^{-1} .
- C=C Stretching (Aromatic): Peaks in the 1450-1600 cm^{-1} region.
- C-O Stretching: Bands in the 1000-1300 cm^{-1} region, corresponding to the ester and phenol C-O bonds.

Mass Spectrometry (MS) (Predicted)

- Molecular Ion Peak (M^+): Expected at $\text{m/z} = 196$.
- Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of the ethoxy group ($-\text{OC}_2\text{H}_5$, $\text{m/z} = 45$) and the ethyl group ($-\text{C}_2\text{H}_5$, $\text{m/z} = 29$). Cleavage of the C-C bond between the methylene group and the aromatic ring could also occur.

Experimental Protocols (General Methodologies)

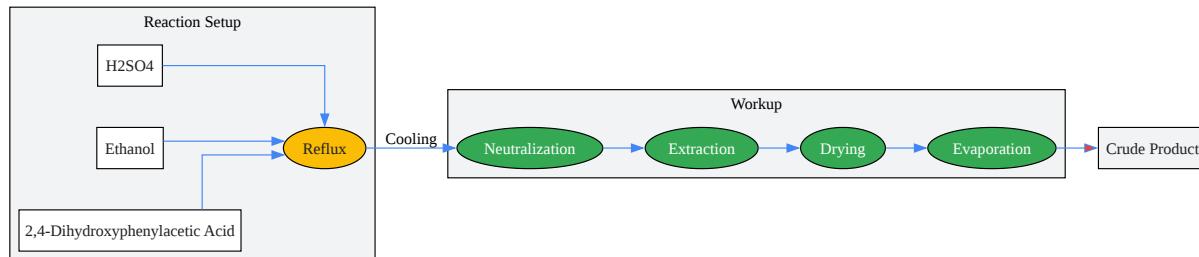
Specific, validated experimental protocols for **Ethyl 2,4-dihydroxyphenylacetate** are not available. The following sections describe general methodologies for the synthesis and purification of similar phenolic compounds that can be adapted for this target molecule.

Synthesis: Fischer Esterification of 2,4-Dihydroxyphenylacetic Acid

A common method for the synthesis of ethyl esters from carboxylic acids is the Fischer esterification.

Reaction:

2,4-Dihydroxyphenylacetic Acid + Ethanol \rightleftharpoons **Ethyl 2,4-dihydroxyphenylacetate** + Water (in the presence of an acid catalyst)


Materials:

- 2,4-Dihydroxyphenylacetic acid

- Anhydrous ethanol
- Concentrated sulfuric acid (or other acid catalyst)
- Sodium bicarbonate solution (saturated)
- Ethyl acetate
- Anhydrous magnesium sulfate
- Distilled water

Procedure:

- To a round-bottom flask, add 2,4-dihydroxyphenylacetic acid and an excess of anhydrous ethanol.
- Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.
- Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
- Remove the ethanol under reduced pressure using a rotary evaporator.
- Extract the aqueous residue with ethyl acetate.
- Wash the combined organic layers with distilled water and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **Ethyl 2,4-dihydroxyphenylacetate** via Fischer Esterification.

Purification: Column Chromatography

The crude product can be purified using silica gel column chromatography.

Materials:

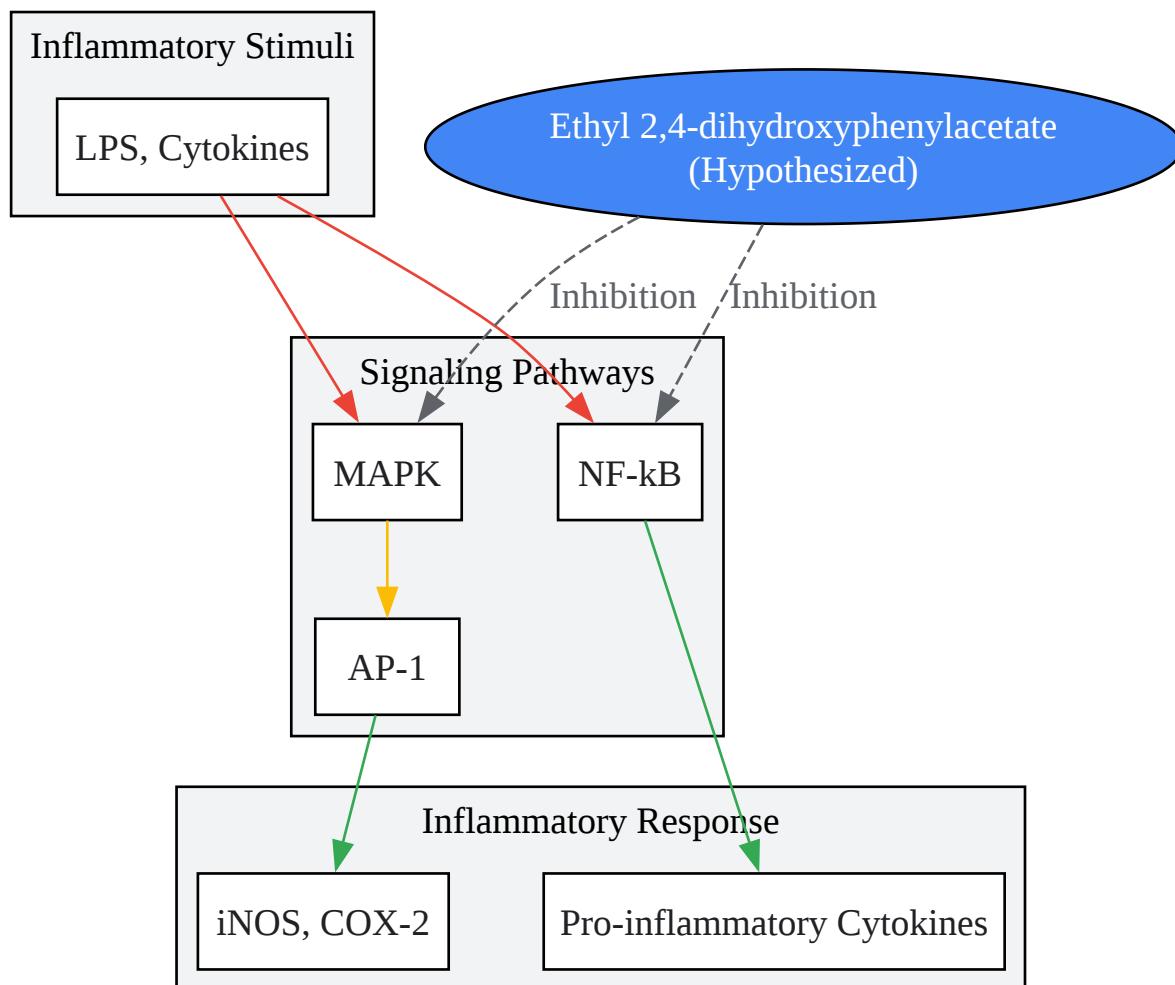
- Silica gel (60-120 mesh)
- Hexane
- Ethyl acetate
- Crude **Ethyl 2,4-dihydroxyphenylacetate**

Procedure:

- Prepare a slurry of silica gel in hexane and pack it into a chromatography column.

- Dissolve the crude product in a minimal amount of the eluent (e.g., a hexane/ethyl acetate mixture).
- Load the sample onto the top of the silica gel bed.
- Elute the column with a gradient of hexane and ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity.
- Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
- Combine the pure fractions and evaporate the solvent to yield the purified **Ethyl 2,4-dihydroxyphenylacetate**.

Caption: Workflow for the purification of **Ethyl 2,4-dihydroxyphenylacetate** by column chromatography.


Biological Activity and Signaling Pathways

While there is no specific research on the biological activities of **Ethyl 2,4-dihydroxyphenylacetate**, its natural source, *Diploclisia glaucescens*, has been traditionally used in folk medicine for various ailments.^[3] Phytochemical analyses of this plant have revealed the presence of tannins, alkaloids, proteins, and other bioactive compounds.^[3]

Phenolic compounds, as a broad class, are known to exhibit a range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects.^{[4][5][6]} The mechanisms underlying these activities often involve the modulation of key cellular signaling pathways.

Potential Anti-inflammatory Signaling Pathways

Phenolic compounds can influence inflammatory responses by interacting with several signaling cascades. A generalized representation of these interactions is depicted below. It is important to note that this is a general model, and the specific effects of **Ethyl 2,4-dihydroxyphenylacetate** have not been experimentally determined.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cdn.usbio.net [cdn.usbio.net]
- 2. ethyl 2,4-dihydroxyphenylacetate | 67828-62-0 [amp.chemicalbook.com]
- 3. ijbpas.com [ijbpas.com]

- 4. Seasonal Effect on the Biological Activities of *Litsea glaucescens* Kunth Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pjmhsonline.com [pjmhsonline.com]
- To cite this document: BenchChem. [What are the physical and chemical properties of Ethyl 2,4-dihydroxyphenylacetate?]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b143354#what-are-the-physical-and-chemical-properties-of-ethyl-2-4-dihydroxyphenylacetate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com